![molecular formula C19H19N3O5S2 B2687137 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide CAS No. 403829-49-2](/img/structure/B2687137.png)
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Activity
Thiazolidinone derivatives, including compounds structurally similar to the specified chemical, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Research has demonstrated that these compounds exhibit significant antiproliferative effects on carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2. The presence of the nitro group on the thiazolidinone moiety and the specific substitutions on the aryl ring are key factors contributing to their antiproliferative activity, indicating a promising avenue for cancer treatment research (Chandrappa et al., 2008).
Antimicrobial and Antifungal Applications
Some newly synthesized thiazolidin-4-one derivatives have shown good antimicrobial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential as lead compounds for developing new antimicrobial agents. The structural variations within these compounds significantly influence their activity, highlighting the importance of molecular modification in enhancing their therapeutic potential (Makki et al., 2016).
Antitumor and VEGFR-2 Inhibition
Novel sulfonamide derivatives bearing a 3,4-dimethoxyphenyl moiety have been investigated for their in vitro anticancer activity against several cancer cell lines, including HepG2, Daoy, HeLa, and HT-29. Some of these derivatives have shown promising cytotoxic activity and the ability to inhibit the vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy. This research opens new possibilities for the development of targeted cancer therapies (Ghorab et al., 2016).
Potential MMP Inhibitors in Tissue Damage
4-Thiazolidinone derivatives have been designed and synthesized to evaluate their effectiveness in affecting the inflammatory/oxidative process, involving free oxygen and nitrite radicals, inflammatory mediators such as NF-κB, and matrix metalloproteinases (MMPs). These studies have revealed that certain derivatives exhibit significant anti-inflammatory and potential wound healing effects, highlighting their utility in treating inflammatory conditions and tissue damage (Incerti et al., 2018).
特性
IUPAC Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-11-8-16(21-27-11)20-17(23)6-7-22-18(24)15(29-19(22)28)10-12-4-5-13(25-2)14(9-12)26-3/h4-5,8-10H,6-7H2,1-3H3,(H,20,21,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWBNVUSKHJDA-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)
![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)
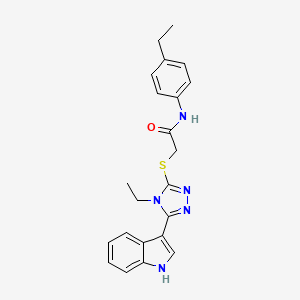
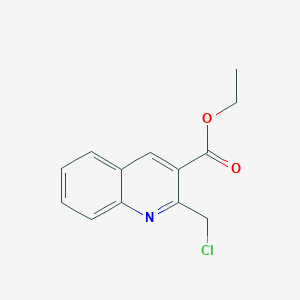
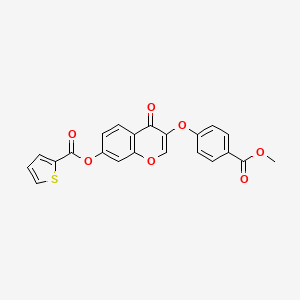
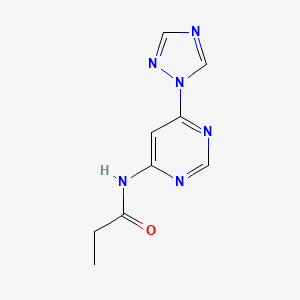
![2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2687063.png)
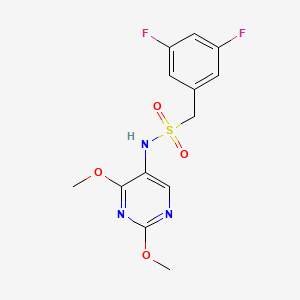
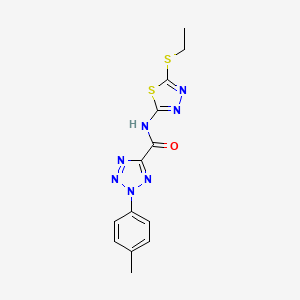
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2687071.png)
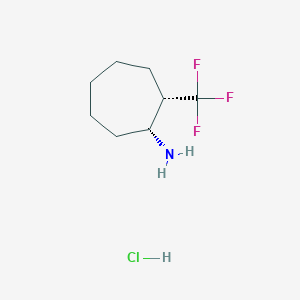
![N-(4-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2687074.png)
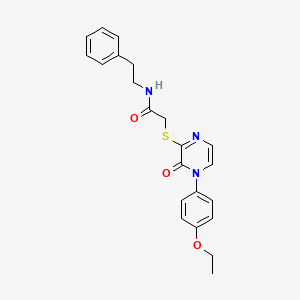
![1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2687077.png)